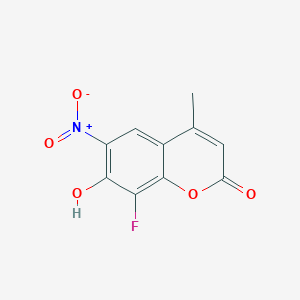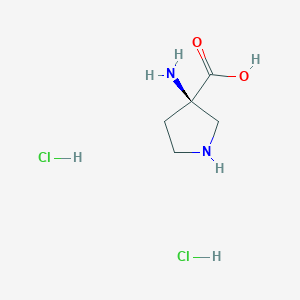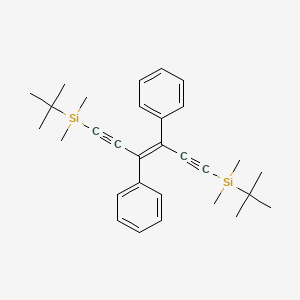
3,4-Diphenyl-1,6-bis(tert-butyldimethylsilyl)-hexen-1,5-diyne
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-Diphenyl-1,6-bis(tert-butyldimethylsilyl)-hexen-1,5-diyne is a complex organic compound characterized by its unique structure, which includes two phenyl groups and two tert-butyldimethylsilyl groups attached to a hexen-1,5-diyne backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Diphenyl-1,6-bis(tert-butyldimethylsilyl)-hexen-1,5-diyne typically involves multiple steps, starting from simpler organic molecules. One common method involves the coupling of phenylacetylene derivatives with tert-butyldimethylsilyl-protected alkynes under palladium-catalyzed conditions. The reaction conditions often include the use of a base such as triethylamine and a solvent like tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
化学反应分析
Types of Reactions
3,4-Diphenyl-1,6-bis(tert-butyldimethylsilyl)-hexen-1,5-diyne can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of diketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, resulting in the formation of alkanes.
Substitution: Nucleophilic substitution reactions can occur at the silyl groups, where reagents like fluoride ions can replace the tert-butyldimethylsilyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Tetrabutylammonium fluoride in THF.
Major Products
Oxidation: Diketones, carboxylic acids.
Reduction: Alkanes.
Substitution: Compounds with replaced functional groups.
科学研究应用
3,4-Diphenyl-1,6-bis(tert-butyldimethylsilyl)-hexen-1,5-diyne has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also studied for its reactivity and potential as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including its interactions with enzymes and proteins.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
作用机制
The mechanism of action of 3,4-Diphenyl-1,6-bis(tert-butyldimethylsilyl)-hexen-1,5-diyne depends on the specific application. In chemical reactions, its reactivity is influenced by the electronic effects of the phenyl and silyl groups. These groups can stabilize or destabilize intermediates, thereby affecting the reaction pathway. In biological systems, the compound may interact with molecular targets such as enzymes, altering their activity through binding interactions.
相似化合物的比较
Similar Compounds
3,4-Diphenyl-1,6-bis(trimethylsilyl)-hexen-1,5-diyne: Similar structure but with trimethylsilyl groups instead of tert-butyldimethylsilyl groups.
3,4-Diphenyl-1,6-bis(tert-butyldiphenylsilyl)-hexen-1,5-diyne: Similar structure but with tert-butyldiphenylsilyl groups.
Uniqueness
3,4-Diphenyl-1,6-bis(tert-butyldimethylsilyl)-hexen-1,5-diyne is unique due to the presence of tert-butyldimethylsilyl groups, which provide steric hindrance and influence the compound’s reactivity. This makes it distinct from other similar compounds and can lead to different reaction outcomes and applications.
属性
分子式 |
C30H40Si2 |
|---|---|
分子量 |
456.8 g/mol |
IUPAC 名称 |
tert-butyl-[(E)-6-[tert-butyl(dimethyl)silyl]-3,4-diphenylhex-3-en-1,5-diynyl]-dimethylsilane |
InChI |
InChI=1S/C30H40Si2/c1-29(2,3)31(7,8)23-21-27(25-17-13-11-14-18-25)28(26-19-15-12-16-20-26)22-24-32(9,10)30(4,5)6/h11-20H,1-10H3/b28-27+ |
InChI 键 |
UDIINRHUXARPRS-BYYHNAKLSA-N |
手性 SMILES |
CC(C)(C)[Si](C)(C)C#C/C(=C(/C#C[Si](C)(C)C(C)(C)C)\C1=CC=CC=C1)/C2=CC=CC=C2 |
规范 SMILES |
CC(C)(C)[Si](C)(C)C#CC(=C(C#C[Si](C)(C)C(C)(C)C)C1=CC=CC=C1)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



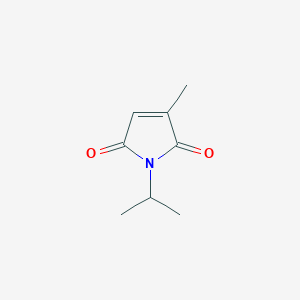
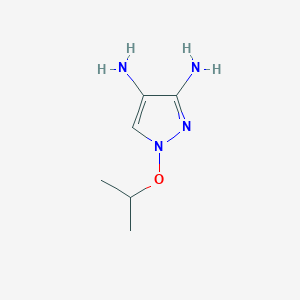
![Pyrrolo[1,2-c]pyrimidine-3-methanamine](/img/structure/B12857079.png)

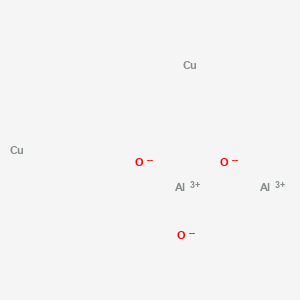
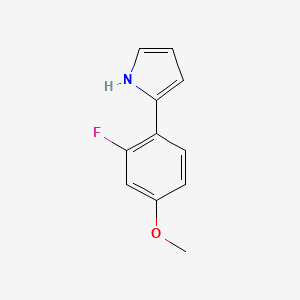
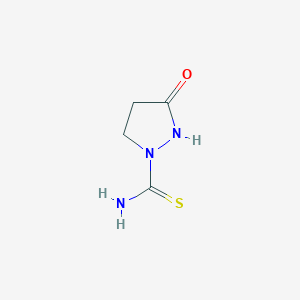
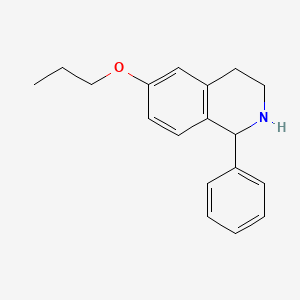
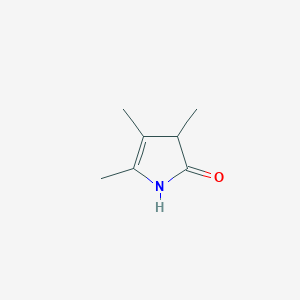
![6-Aminobenzo[d]oxazol-5-ol](/img/structure/B12857116.png)
